molecular formula C8H14O2S2 B563699 rac alpha-Lipoic Acid-d5 CAS No. 1189471-66-6

rac alpha-Lipoic Acid-d5

Cat. No. B563699
M. Wt: 211.349
InChI Key: AGBQKNBQESQNJD-KEDGJJNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“rac alpha-Lipoic Acid-d5” is a labelled analog of “rac alpha-Lipoic Acid”, which is an antioxidant and fat-metabolism stimulator . It is a bioactive small molecule and is part of the Lipoic Acid API family . The product is available in a neat format .


Molecular Structure Analysis

The molecular formula of “rac alpha-Lipoic Acid-d5” is C8H9D5O2S2 . Its molecular weight is 211.36 .


Physical And Chemical Properties Analysis

“rac alpha-Lipoic Acid-d5” appears as a yellow solid .

Scientific Research Applications

Skin Protection and Penetration

rac alpha-Lipoic Acid-d5 shows potential in skin protection. A study demonstrated that alpha-lipoic acid, applied topically, penetrated readily into the skin and was reduced to dihydrolipoic acid, enhancing skin antioxidant protection (Podda et al., 1996).

Stability Enhancement

Research has focused on enhancing the stability of R(+)-alpha lipoic acid through complex formation with cyclodextrins. This stabilization is essential as R(+)-alpha lipoic acid is unstable under certain conditions like low pH or heat (Ikuta et al., 2013).

Pharmacokinetics in Humans

The pharmacokinetics of R-(+)-lipoic acid administered as sodium R-(+)-lipoate to humans has been studied, showing improved stability and bioavailability compared to other forms (Carlson et al., 2007).

Gastrointestinal Absorption

Studies have explored the absorption of rac-a-lipoic acid in the gastrointestinal tract, showing high absorption rates and suggesting that absorption is not limited to a small area, which can be significant for individuals with gastrointestinal disturbances (Peter & Borbe, 1995).

Spectroscopic Analysis

Spectroscopic studies have been conducted on R(+)-α-Lipoic Acid complexes with cyclodextrins to understand their stability and physical characteristics (Ikuta et al., 2014).

Inclusion Complexes for Therapeutic Use

Research into the synthesis and structural elucidation of crystalline inclusion complexes between R-(+)-α-lipoic acid and cyclodextrins has been performed, aimed at improving its medicinal application due to its poor solubility and low thermal stability (Caira et al., 2017).

Metabolic Pathways

Studies have explored new metabolic pathways of rac- α-lipoic acid in different species, showing extensive metabolism and indicating various metabolic pathways including mitochondrial β-oxidation (Schupke et al., 2001).

Neuroprotective Effects

Alpha-lipoic acid has been studied for its neuroprotective effects against radiation-induced brain damage, suggesting its potential use in mitigating oxidative stress and apoptosis in brain tissue (Motallebzadeh et al., 2023).

Antioxidant Properties and Therapeutic Effects

Alpha-lipoic acid's antioxidant properties and therapeutic effects in preventing diabetes complications and cataracts have been a subject of interest. Its role in mitochondrial bioenergetic reactions and as an antioxidant has been highlighted (Packer, 1994).

Safety And Hazards

“rac alpha-Lipoic Acid-d5” may be harmful in case of inhalation and may cause respiratory tract irritation. It may also be harmful if absorbed through the skin and may cause skin and eye irritation . It is advised to wash hands after use and avoid eating, drinking, and smoking in work areas .

properties

IUPAC Name

5,5-dideuterio-5-(3,4,4-trideuteriodithiolan-3-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/i3D2,5D2,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBQKNBQESQNJD-KEDGJJNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CSSC1([2H])C([2H])([2H])CCCC(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675992
Record name 5-[(3,4,4-~2~H_3_)-1,2-Dithiolan-3-yl](5,5-~2~H_2_)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac alpha-Lipoic Acid-d5

CAS RN

1189471-66-6
Record name 5-[(3,4,4-~2~H_3_)-1,2-Dithiolan-3-yl](5,5-~2~H_2_)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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